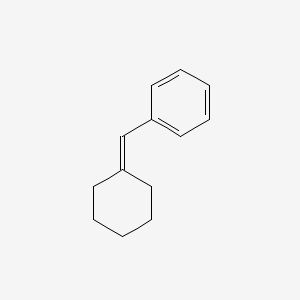

Cyclohexylidenemethylbenzene

Description

Contextualization within Unsaturated Cyclic and Aromatic Systems

Cyclohexylidenemethylbenzene is a unique hybrid, incorporating both an unsaturated cyclic aliphatic part and an aromatic ring. The cyclohexylidene group provides a non-planar, saturated six-membered ring, while the benzene (B151609) ring contributes the quintessential properties of aromaticity, such as enhanced stability due to delocalized π-electrons. iitk.ac.in This combination of structural features results in a molecule with distinct reactivity and physical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C13H16 |

| Molecular Weight | 172.27 g/mol |

| XLogP3-AA | 4.1 |

| Monoisotopic Mass | 172.125200510 Da |

| Heavy Atom Count | 13 |

| Source: PubChem guidechem.comnih.gov |

Significance of the this compound Scaffold in Organic Synthesis

The this compound scaffold is a valuable building block in organic synthesis, serving as a precursor for a variety of more complex molecules. guidechem.com Its structural features allow for a range of chemical transformations. For instance, the double bond can undergo addition reactions, while the aromatic ring is susceptible to electrophilic substitution reactions.

One of the key synthetic routes to this compound is the Wittig reaction. bartleby.com This well-established method involves the reaction of a phosphorus ylide, which can be prepared from benzyl (B1604629) bromide, with cyclohexanone (B45756). bartleby.com This reaction is highly effective for forming the carbon-carbon double bond that characterizes the molecule.

Research has also explored the use of this compound derivatives in various applications. For example, related structures have been investigated for their potential as photosensitive resin components and in the synthesis of spirocyclic compounds. google.comchemistrydocs.com The versatility of the this compound framework makes it a continuing subject of interest in the development of new synthetic methodologies and functional materials.

Table 2: Key Research Findings Related to this compound

| Research Area | Key Finding |

| Synthesis | Can be synthesized via the Wittig reaction using cyclohexanone and a benzyl-derived phosphorus ylide. bartleby.com |

| Reactivity | The exocyclic double bond and the aromatic ring are key sites for chemical transformations. |

| Applications | Serves as a precursor in the synthesis of pharmaceuticals, fragrances, and other specialty chemicals. guidechem.com |

| Source: Compiled from various scientific sources. |

Structure

3D Structure

Properties

IUPAC Name |

cyclohexylidenemethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13/h1,3-4,7-8,11H,2,5-6,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSXRZGCRHVKJIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC2=CC=CC=C2)CC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Trajectories in the Study of Cyclohexylidenemethylbenzene

Early Synthetic Endeavors Leading to Cyclohexylidenemethylbenzene

Prior to the advent of modern, highly selective olefination reactions, the synthesis of a specific alkene like this compound would have relied on more classical, multi-step procedures. One of the most prominent approaches involved the use of organometallic reagents, followed by an elimination reaction.

A plausible early synthetic route would have utilized the Grignard reaction, discovered by Victor Grignard, for which he received the Nobel Prize in 1912. eurasc.eu This method is well-adapted for creating carbon-carbon bonds by reacting an organomagnesium compound (Grignard reagent) with a ketone. google.com In this context, cyclohexanone (B45756) would be treated with benzylmagnesium halide. This nucleophilic addition reaction would form a tertiary alcohol intermediate, 1-benzylcyclohexan-1-ol.

The subsequent and crucial step would be the dehydration of this alcohol to form the desired alkene. google.com This was typically achieved by heating the alcohol in the presence of a strong acid catalyst. However, a significant drawback of this method is the lack of regioselectivity. Dehydration of 1-benzylcyclohexan-1-ol can lead to a mixture of isomeric products, as the double bond could form either in the exocyclic position to yield this compound or in the endocyclic position to yield 1-benzylcyclohex-1-ene. The control over the final position of the double bond was a persistent challenge in early olefin synthesis. rsc.org

Evolution of Mechanistic Understanding in Olefinic and Aryl-Alkyl Systems

A revolutionary leap in the synthesis of olefins, including aryl-alkyl systems like this compound, came with the discovery of the Wittig reaction by the German chemist Georg Wittig in 1954. numberanalytics.comvedantu.com This discovery was so profound that it earned Wittig the Nobel Prize in Chemistry in 1979. britannica.comgdch.de The Wittig reaction offered a powerful and versatile method to convert aldehydes and ketones into alkenes with precise control over the location of the newly formed double bond, a stark contrast to the ambiguity of earlier elimination reactions. rsc.orgmnstate.edu

The reaction employs a phosphorus ylide, also known as a Wittig reagent, which is typically prepared from a phosphonium (B103445) salt and a strong base. vedantu.combyjus.com For the synthesis of this compound, the required ylide would be benzyltriphenylphosphonium (B107652) ylide, generated by treating benzyltriphenylphosphonium chloride with a strong base like butyllithium. masterorganicchemistry.com

The mechanism of the Wittig reaction provided a new level of understanding for forming C=C bonds. It proceeds as follows:

Nucleophilic Attack: The nucleophilic carbon of the phosphorus ylide attacks the electrophilic carbonyl carbon of cyclohexanone. masterorganicchemistry.com

Betaine (B1666868) Formation: This initial attack forms a dipolar, zwitterionic intermediate known as a betaine. byjus.com

Oxaphosphetane Intermediate: The betaine rapidly undergoes ring closure to form a four-membered heterocyclic intermediate, the oxaphosphetane. udel.edu

Fragmentation: The unstable oxaphosphetane ring fragments in a reverse [2+2] cycloaddition, yielding the desired alkene (this compound) and a highly stable byproduct, triphenylphosphine (B44618) oxide. masterorganicchemistry.comtaylorandfrancis.com

The immense thermodynamic driving force for this reaction is the formation of the very strong phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.

The evolution of mechanistic understanding did not stop with the Wittig reaction. Later in the 20th century, the field of olefin synthesis was again transformed by the development of olefin metathesis. This reaction, for which Yves Chauvin, Robert H. Grubbs, and Richard R. Schrock were awarded the 2005 Nobel Prize in Chemistry, involves the redistribution of alkene fragments through the scission and regeneration of carbon-carbon double bonds, catalyzed by transition metal carbene complexes. wikipedia.org The widely accepted mechanism, first proposed by Hérisson and Chauvin, involves the [2+2] cycloaddition of an alkene to a metal alkylidene, forming a metallacyclobutane intermediate, which then fragments to release a new alkene and a new metal alkylidene. wikipedia.orguwindsor.ca While distinct from the polar mechanism of the Wittig reaction, the development of olefin metathesis further expanded the toolkit for constructing complex olefinic and aryl-alkyl systems, showcasing the continuous evolution of mechanistic insight and synthetic utility.

Data Tables

Table 1: Comparative Analysis of Olefin Synthesis Methods

| Feature | Early Method (e.g., Grignard/Dehydration) | Wittig Reaction |

| Starting Materials | Ketone/Aldehyde, Grignard Reagent, Acid Catalyst | Ketone/Aldehyde, Phosphonium Salt, Strong Base |

| Key Intermediate | Tertiary Alcohol | Phosphorus Ylide, Betaine, Oxaphosphetane |

| Regioselectivity | Often low; can produce mixtures of isomers. rsc.org | High; double bond position is precisely controlled. rsc.orgmnstate.edu |

| Key Byproduct | Water, Salts | Triphenylphosphine Oxide taylorandfrancis.com |

| Year of Discovery | Grignard Reaction: ~1900 | 1954 vedantu.com |

Table 2: Key Milestones in the Evolution of Olefin Synthesis

| Year | Discovery/Development | Key Scientist(s) | Significance |

| 1912 | Nobel Prize for Grignard Reagents | Victor Grignard | Provided a foundational method for C-C bond formation, enabling alcohol synthesis for subsequent dehydration to olefins. eurasc.eu |

| 1954 | Discovery of the Wittig Reaction | Georg Wittig | Revolutionized olefin synthesis with a highly selective method for converting carbonyls to alkenes. numberanalytics.comtaylorandfrancis.com |

| 1971 | Proposed Mechanism for Olefin Metathesis | Yves Chauvin | Elucidated the metallacyclobutane pathway, paving the way for catalyst development. wikipedia.orgtamu.edu |

| 1979 | Nobel Prize for the Wittig Reaction | Georg Wittig | Recognized the immense impact of phosphorus ylides in organic synthesis. britannica.comgdch.de |

| 2005 | Nobel Prize for Olefin Metathesis | Yves Chauvin, Robert H. Grubbs, Richard R. Schrock | Honored the development of a powerful and versatile method for C=C bond redistribution. wikipedia.org |

Advanced Synthetic Strategies for Cyclohexylidenemethylbenzene and Its Chemical Derivatives

Methodologies for the Formation of the Cyclohexylidenemethylbenzene Core

The synthesis of the this compound core can be achieved through several established and modern organic reactions. These methods primarily focus on the formation of the exocyclic double bond that connects the cyclohexyl and phenyl rings.

Wittig Reaction and Related Olefination Protocols

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones. masterorganicchemistry.comwikipedia.orgpressbooks.pub In the context of this compound, this reaction involves the treatment of cyclohexanone (B45756) with a phosphorus ylide derived from a benzyl (B1604629) halide. bartleby.comchegg.com

The process begins with the preparation of the phosphonium (B103445) ylide. This is typically achieved by reacting triphenylphosphine (B44618) with benzyl bromide to form benzyltriphenylphosphonium (B107652) bromide. bartleby.comchegg.com Subsequent deprotonation of this phosphonium salt with a strong base, such as n-butyllithium (n-BuLi) or sodium amide (NaNH2), generates the nucleophilic ylide. masterorganicchemistry.com The ylide then reacts with cyclohexanone. The reaction proceeds through a [2+2] cycloaddition to form a transient four-membered oxaphosphetane intermediate. wikipedia.orgorganic-chemistry.org This intermediate rapidly decomposes to yield the desired this compound and triphenylphosphine oxide. The formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide is the primary driving force for the reaction. pressbooks.pub

A related and often advantageous alternative is the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgalfa-chemistry.com This modification of the Wittig reaction utilizes a phosphonate (B1237965) carbanion, which is generally more nucleophilic and less basic than the corresponding phosphonium ylide. wikipedia.org The HWE reaction typically shows a high stereoselectivity for the formation of (E)-alkenes, which is a significant advantage in many synthetic applications. wikipedia.orgorganic-chemistry.org The phosphonate reagents are prepared via the Michaelis-Arbuzov reaction, for instance, by reacting a trialkyl phosphite (B83602) with an organic halide. alfa-chemistry.com The resulting phosphate (B84403) byproduct from the HWE reaction is water-soluble, simplifying its removal from the reaction mixture. alfa-chemistry.comorganic-chemistry.org

Table 1: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions for Olefination

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

|---|---|---|

| Reagent | Phosphonium ylide | Phosphonate carbanion |

| Precursor | Alkyl halide and triphenylphosphine | Trialkyl phosphite and alkyl halide |

| Reactivity | Less reactive with sterically hindered ketones | More reactive, can react with ketones |

| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Dialkylphosphate salt (water-soluble, easily removed) |

| Stereoselectivity | Variable, depends on ylide stability (stabilized ylides give E-alkenes, non-stabilized give Z-alkenes) wikipedia.orgorganic-chemistry.org | Generally high (E)-selectivity wikipedia.orgorganic-chemistry.org |

Palladium-Catalyzed Cross-Coupling Reactions in Aryl-Alkyl Coupling

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. nobelprize.orgnih.gov Reactions such as the Suzuki, Heck, and Negishi couplings can be adapted for the synthesis of this compound. These reactions typically involve the coupling of an organohalide with an organometallic reagent in the presence of a palladium catalyst. nobelprize.org

For instance, a Suzuki coupling could theoretically involve the reaction of a phenylboronic acid derivative with a cyclohexenyl halide or triflate, or vice versa. The catalytic cycle generally begins with the oxidative addition of the organohalide to a Pd(0) species. This is followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nobelprize.org The Suzuki reaction is known for its tolerance of a wide range of functional groups and its use of relatively non-toxic and stable organoboron reagents. nobelprize.orgmdpi.com

The Heck reaction, another palladium-catalyzed process, couples an unsaturated halide with an alkene. nobelprize.org While not a direct route to this compound, it can be used to synthesize related structures that could be further elaborated. Similarly, the Negishi coupling utilizes an organozinc reagent, which is highly reactive and can be effective in challenging coupling reactions. mdpi.com Microwave-assisted palladium-catalyzed cross-coupling reactions have also been shown to be effective, often leading to reduced reaction times and increased yields. mdpi.com

Friedel-Crafts Alkylation and Related Aromatic Functionalization Approaches

The Friedel-Crafts reaction, developed in 1877, is a classic method for attaching substituents to an aromatic ring. wikipedia.org Friedel-Crafts alkylation involves the reaction of an aromatic ring with an alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl3) or ferric chloride (FeCl3). wikipedia.orgiitk.ac.inmt.com

In the context of synthesizing this compound, a Friedel-Crafts approach could involve the reaction of benzene (B151609) with a suitable cyclohexyl-containing electrophile. For example, reacting cyclohexylidenemethanol with benzene under strong acid conditions could potentially lead to the desired product through the formation of a stabilized carbocation intermediate that then undergoes electrophilic aromatic substitution. The mechanism involves the generation of an electrophile, which then attacks the aromatic ring, followed by deprotonation to restore aromaticity. mt.commt.com

A significant limitation of Friedel-Crafts alkylation is the propensity for carbocation rearrangements and polyalkylation, as the alkylated product is often more reactive than the starting material. organic-chemistry.org

Stereoselective Synthesis of this compound Analogues

The introduction of stereocenters into the this compound scaffold is a key challenge for the synthesis of chiral materials and biologically active molecules. This can be achieved through enantioselective or diastereoselective methods.

Enantioselective Routes to Chiral Cyclohexylidene Structures

The synthesis of chiral cyclohexylidene structures often involves the desymmetrization of prochiral cyclohexanones or the kinetic resolution of racemic mixtures. sci-hub.senih.gov Axially chiral cyclohexylidenes are a particularly interesting class of compounds due to the restricted rotation around the C=C double bond. researchgate.net

One approach involves the catalytic asymmetric condensation of 4-substituted cyclohexanones with hydroxylamines, catalyzed by a chiral phosphoric acid or a chiral BINOL-derived strontium phosphate. sci-hub.senih.gov This can lead to the formation of axially chiral cyclohexylidene oxime ethers with high enantioselectivity. sci-hub.senih.gov

Another powerful method is the use of enzymes, such as imine reductases (IREDs). These enzymes can catalyze the asymmetric synthesis of cyclohexylidene-based axially chiral amines from 4-substituted cyclohexanones and primary amines with high yields and excellent enantioselectivity. nih.gov Notably, enantiodivergent IREDs can provide access to both enantiomers of the chiral product. researchgate.netnih.gov

Palladium-catalyzed asymmetric coupling reactions have also been developed for the synthesis of axially chiral cyclohexylidenes. For example, the reaction of aryl iodides with α-diazocarbonyl compounds derived from 4-substituted cyclohexanols can produce tetrasubstituted cyclohexylidenes with high enantiomeric excess. researchgate.net

Table 2: Enantioselective Methods for Chiral Cyclohexylidene Synthesis

| Method | Catalyst/Reagent | Substrates | Product Type | Key Features |

|---|---|---|---|---|

| Asymmetric Condensation | Chiral phosphoric acid / BINOL-derived phosphates | 4-Substituted cyclohexanones, hydroxylamines | Axially chiral oxime ethers | Desymmetrization of prochiral ketones sci-hub.senih.gov |

| Biocatalysis | Imine Reductases (IREDs) | 4-Substituted cyclohexanones, primary amines | Axially chiral amines | High yield and enantioselectivity, access to both enantiomers nih.gov |

Diastereoselective Control in Exocyclic Double Bond Formation

Achieving diastereoselective control in the formation of the exocyclic double bond is crucial when the cyclohexyl ring already contains one or more stereocenters. The stereochemical outcome of olefination reactions like the Wittig or HWE reaction can be influenced by the steric environment around the carbonyl group.

For instance, in the synthesis of complex molecules, the approach of the ylide or phosphonate carbanion to the cyclohexanone can be directed by existing substituents on the ring, leading to the preferential formation of one diastereomer over the other. The stereochemistry of the Wittig reaction can be highly dependent on the nature of the ylide; stabilized ylides tend to give (E)-alkenes, while non-stabilized ylides often favor (Z)-alkenes. wikipedia.orgorganic-chemistry.org This selectivity arises from the relative rates of formation and decomposition of the syn and anti oxaphosphetane intermediates. wikipedia.org

The Horner-Wadsworth-Emmons reaction generally provides excellent (E)-selectivity due to thermodynamic control, where the antiperiplanar approach of the reagents is favored to minimize steric interactions. organic-chemistry.org This makes the HWE reaction a more reliable method for achieving a specific diastereomer when the (E)-isomer is desired.

Recent advancements have also focused on catalyst-controlled diastereoselective reactions. For example, cinchona alkaloid-based catalysts have been employed in the synthesis of axially chiral compounds, demonstrating control over both enantioselectivity and diastereoselectivity. acs.org Copper-catalyzed asymmetric intramolecular reductive coupling of 1,3-enynes to cyclohexadienones has also been shown to construct chiral exocyclic allenes with excellent diastereoselectivity. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| (Cyclohexylidenemethyl)benzene |

| Aluminum chloride |

| Benzene |

| Benzyl bromide |

| Benzyltriphenylphosphonium bromide |

| Cyclohexanone |

| Cyclohexylidenemethanol |

| Ferric chloride |

| n-Butyllithium |

| Phenylboronic acid |

| Sodium amide |

| Trialkyl phosphite |

| Triphenylphosphine |

Synthesis of Functionalized this compound Derivatives

The synthesis of functionalized derivatives of this compound can be strategically approached by modifying either the aromatic benzene ring or the aliphatic cyclohexylidene portion of the molecule. These modifications allow for the introduction of a wide array of functional groups, enabling the fine-tuning of the compound's chemical and physical properties for various applications in chemical synthesis.

Strategies for Benzene Ring Functionalization

The benzene ring of this compound is susceptible to electrophilic aromatic substitution, a fundamental class of reactions for functionalizing aromatic compounds. scribd.commsu.edu The (cyclohexylidene)methyl group, being an alkyl substituent, acts as an electron-donating group. This donation of electron density activates the aromatic ring, making it more reactive towards electrophiles than benzene itself. libretexts.org Furthermore, the alkyl group is an ortho, para-director, meaning that incoming electrophiles will preferentially substitute the hydrogen atoms at the positions ortho (C2 and C6) and para (C4) to the point of attachment. msu.edulibretexts.org

Common electrophilic aromatic substitution reactions applicable to this compound include nitration, Friedel-Crafts acylation, and sulfonation.

Nitration: The introduction of a nitro group (-NO₂) onto the benzene ring is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. scribd.compdx.edu The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). This electrophile is then attacked by the activated benzene ring, leading primarily to ortho- and para-nitrothis compound. Due to the steric bulk of the cyclohexylidene group, the para product is often favored over the ortho product. msu.edu

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) to the benzene ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). pdx.edulumenlearning.com The resulting aryl ketone is a versatile intermediate. A key advantage of Friedel-Crafts acylation is that the product is a deactivated ring, which prevents further substitution reactions. msu.edu

Sulfonation: Sulfonation involves treating this compound with fuming sulfuric acid (a solution of SO₃ in H₂SO₄) to introduce a sulfonic acid group (-SO₃H). pdx.edu This reaction is reversible, which can be a useful characteristic in synthetic strategies.

Modern C-H functionalization techniques also offer advanced methods for directly converting C-H bonds on the benzene ring to other functional groups, often with high selectivity, providing an alternative to classical electrophilic substitution. acs.orgsigmaaldrich.com

Table 1: Electrophilic Aromatic Substitution Reactions for Benzene Ring Functionalization

| Reaction Type | Reagents & Conditions | Electrophile | Major Products |

|---|---|---|---|

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | Nitronium ion (NO₂⁺) | 2-Nitrothis compound and 4-Nitrothis compound |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acylium ion (RCO⁺) | 2-Acylthis compound and 4-Acylthis compound |

Transformations of the Cyclohexylidene Moiety

The cyclohexylidene moiety contains two key sites for chemical transformation: the exocyclic carbon-carbon double bond and the allylic C-H bonds on the cyclohexane (B81311) ring.

The exocyclic double bond is reactive towards a variety of reagents, similar to other alkenes. solubilityofthings.comnumberanalytics.com

Oxidation: The double bond can be oxidized in several ways. Treatment with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of an epoxide (an oxirane), creating a spirocyclic ether at the benzylic carbon. numberanalytics.compressbooks.pub Dihydroxylation to form a diol can be accomplished using reagents like osmium tetroxide (OsO₄) with a co-oxidant like N-methylmorpholine N-oxide (NMO), or with cold, dilute potassium permanganate (B83412) (KMnO₄). pressbooks.pub Oxidative cleavage of the double bond using ozone (O₃) followed by an appropriate work-up (ozonolysis) will break the molecule into two carbonyl-containing fragments: cyclohexanone and benzaldehyde (B42025). numberanalytics.com

Reduction: The double bond can be selectively reduced to a single bond via catalytic hydrogenation. uomustansiriyah.edu.iq Using catalysts like palladium on carbon (Pd/C) with hydrogen gas (H₂) under mild conditions can hydrogenate the exocyclic double bond without affecting the aromatic ring, yielding benzylcyclohexane.

Allylic Functionalization: The C-H bonds on the carbons of the cyclohexane ring adjacent to the double bond (the allylic positions) are activated and can be selectively functionalized. researchgate.net For instance, allylic bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, which would introduce a bromine atom onto the cyclohexane ring. pearson.compearson.com

Table 2: Synthetic Transformations of the Cyclohexylidene Moiety

| Reaction Type | Reagents & Conditions | Moiety Transformed | Resulting Structure |

|---|---|---|---|

| Epoxidation | m-CPBA | C=C double bond | Spiro-epoxide |

| Dihydroxylation | 1. OsO₄, NMO 2. NaHSO₃, H₂O | C=C double bond | 1-(Phenylmethyl)cyclohexane-1,2-diol |

| Ozonolysis | 1. O₃ 2. (CH₃)₂S or Zn/H₂O | C=C double bond | Cyclohexanone and Benzaldehyde |

| Hydrogenation | H₂, Pd/C | C=C double bond | Benzylcyclohexane |

Preparation of Halogenated this compound Derivatives

Halogenated derivatives of this compound can be prepared by introducing halogen atoms (F, Cl, Br, I) onto either the benzene ring or the cyclohexylidene moiety.

The most direct and common method is the electrophilic halogenation of the aromatic ring. libretexts.org This reaction follows the principles outlined in section 3.3.1, where the alkyl substituent directs the incoming halogen to the ortho and para positions.

Chlorination and Bromination: The reaction of this compound with chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or iron(III) bromide (FeBr₃), yields a mixture of ortho- and para-halogenated products. libretexts.orgmasterorganicchemistry.com The catalyst polarizes the halogen-halogen bond, creating a potent electrophile (e.g., Br⁺) that is attacked by the electron-rich aromatic ring. masterorganicchemistry.com The reaction proceeds through a resonance-stabilized carbocation intermediate (a benzenonium ion) before a proton is lost to restore aromaticity. msu.edu

Iodination: Iodination requires a different approach as iodine (I₂) is less reactive. An oxidizing agent, such as nitric acid or copper(II) salts, is typically used in conjunction with I₂ to generate a stronger electrophilic iodine species. masterorganicchemistry.com

An alternative, though less common, strategy involves free-radical halogenation. Under UV light and in the absence of a Lewis acid catalyst, substitution can occur at the benzylic C-H bond or the allylic C-H bonds of the cyclohexane ring. libretexts.orgwikipedia.org For example, the Wohl-Ziegler reaction, which uses N-bromosuccinimide (NBS), is a well-known method for brominating benzylic positions. wikipedia.org

Table 3: Preparation of Halogenated this compound Derivatives (Ring Substitution)

| Halogenation Reaction | Reagents & Catalyst | Major Products |

|---|---|---|

| Bromination | Br₂, FeBr₃ | 2-Bromo-1-(cyclohexylidenemethyl)benzene and 4-Bromo-1-(cyclohexylidenemethyl)benzene |

| Chlorination | Cl₂, FeCl₃ or AlCl₃ | 2-Chloro-1-(cyclohexylidenemethyl)benzene and 4-Chloro-1-(cyclohexylidenemethyl)benzene |

Mechanistic Investigations of Reactions Involving Cyclohexylidenemethylbenzene

Elucidation of Reaction Pathways for Cyclohexylidenemethylbenzene Formation

The synthesis of this compound, an exocyclic alkene, is most commonly achieved through olefination reactions where a carbon-carbon double bond is formed by coupling a ketone with a phosphorus- or sulfur-stabilized carbanion. Understanding the mechanistic pathways of these reactions is crucial for optimizing reaction conditions and controlling product selectivity.

Olefination reactions, such as the Wittig and Julia-Kocienski reactions, are fundamental transformations in organic synthesis for creating carbon-carbon double bonds. researchgate.net The formation of this compound typically involves the reaction of cyclohexanone (B45756) with a benzyl-derived nucleophile. Kinetic analyses, along with intermediate trapping and isotope labeling studies, have been instrumental in elucidating the mechanisms of these reactions. researchgate.net

The Wittig reaction, for instance, utilizes a phosphorus ylide generated by treating a phosphonium (B103445) salt like benzyltriphenylphosphonium (B107652) bromide with a strong base. chegg.combartleby.com The reaction of the ylide with cyclohexanone proceeds through a multi-step pathway. Kinetic studies generally support a mechanism involving the initial formation of a betaine (B1666868) intermediate, followed by its decomposition to an oxaphosphetane, which then collapses to form the final alkene and triphenylphosphine (B44618) oxide. The rate-determining step can vary depending on the specific reactants and conditions, such as the nature of the ylide and the presence of salt additives.

The Julia-Kocienski olefination is a modified version of the Julia-Lythgoe olefination and involves coupling an aldehyde or ketone with a heteroaryl-bearing sulfone in the presence of a base. researchgate.net Kinetic analyses of related systems have helped to understand the reaction sequence, which involves the formation of an intermediate that facilitates the elimination to form the trans-alkene with high selectivity. researchgate.net

Table 1: Comparison of Common Olefination Methods for this compound Synthesis

| Reaction | Key Reagents | Key Intermediates | Kinetic Characteristics |

|---|---|---|---|

| Wittig Reaction | Benzyltriphenylphosphonium halide, strong base, Cyclohexanone | Phosphorus ylide, Betaine, Oxaphosphetane | Rate is dependent on ylide and ketone concentration; can be influenced by salt effects and solvent polarity. chegg.com |

| Horner-Wadsworth-Emmons | Benzylphosphonate ester, base, Cyclohexanone | Phosphonate (B1237965) anion, Betaine-type adduct, Oxaphosphetane-like intermediate | Generally faster than the classical Wittig reaction; anion reactivity is key. |

| Julia-Kocienski Olefination | Benzyl-heteroaryl sulfone, strong base, Cyclohexanone | Sulfone anion, β-alkoxy sulfone | Reaction progress can be monitored by observing the consumption of the sulfone and ketone. researchgate.net |

A detailed understanding of any catalytic cycle requires the characterization of the transient species that form along the reaction pathway. nih.gov These highly reactive intermediates are often responsible for the key chemical transformations. nih.gov While direct catalytic routes to this compound are less common than stoichiometric olefination, the principles of intermediate analysis are universal. Techniques such as spectroscopy, kinetic characterization, and molecular modeling are employed to elucidate the structure and reactivity of these transient species. nih.govnih.gov

In the context of olefination reactions like the Wittig reaction, the key intermediates are the phosphorus ylide, the betaine, and the oxaphosphetane. chegg.com Spectroscopic methods like NMR can be used to detect and characterize these species under specific conditions. For example, low-temperature NMR studies can sometimes allow for the direct observation of the diastereomeric betaine intermediates, providing insight into the stereochemical outcome of the reaction.

In more complex catalytic systems, such as those employing transition metals, the intermediates might include organometallic complexes. The characterization of these species is critical for dissecting the catalytic mechanism. nih.gov Advanced techniques like X-ray absorption spectroscopy can provide information on the electronic structure of metal centers in catalytic intermediates. nih.gov

Kinetic Studies of Olefination Mechanisms

Mechanistic Understanding of this compound Transformations

The structure of this compound features two primary reactive sites: the aromatic phenyl ring and the exocyclic carbon-carbon double bond of the cyclohexylidene unit. These sites exhibit distinct reactivity towards different classes of reagents.

The phenyl group of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. masterorganicchemistry.compearson.com The reaction proceeds via a two-step mechanism. msu.edu In the first, rate-determining step, the π-electron system of the aromatic ring attacks an electrophile (E+), leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.commsu.edu In the second, fast step, a proton is removed from the carbon bearing the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

The cyclohexylidenemethyl group acts as an alkyl substituent on the benzene (B151609) ring. Alkyl groups are electron-donating through an inductive effect and activate the ring towards electrophilic attack, making it more reactive than benzene itself. libretexts.org This activating nature also directs incoming electrophiles to the ortho and para positions. libretexts.orglibretexts.org The directing effect is explained by the stability of the intermediate arenium ion; when the electrophile attacks at the ortho or para position, one of the resonance structures places the positive charge on the carbon directly attached to the alkyl group, which provides extra stabilization. Attack at the meta position does not allow for this favorable resonance structure. libretexts.org

Table 2: Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction Name | Electrophile (E+) | Typical Reagents | Expected Major Products |

|---|---|---|---|

| Nitration | Nitronium ion (NO₂⁺) | HNO₃, H₂SO₄ | 1-(cyclohexylidene(4-nitrophenyl)methyl)benzene, 1-(cyclohexylidene(2-nitrophenyl)methyl)benzene |

| Halogenation | Bromonium ion (Br⁺) | Br₂, FeBr₃ | 1-((4-bromophenyl)(cyclohexylidene)methyl)benzene, 1-((2-bromophenyl)(cyclohexylidene)methyl)benzene |

| Friedel-Crafts Alkylation | Carbocation (R⁺) | R-Cl, AlCl₃ | Ortho- and para-alkylated products |

| Friedel-Crafts Acylation | Acylium ion (RCO⁺) | RCOCl, AlCl₃ | Ortho- and para-acylated products |

The exocyclic double bond of the cyclohexylidene unit is electron-rich and primarily undergoes electrophilic addition reactions, where the second step involves a nucleophile. bhu.ac.in A purely nucleophilic attack on the double bond is uncommon unless the system is conjugated with a strong electron-withdrawing group. However, many reactions of alkenes involve an initial attack by an electrophile to form a carbocation intermediate, which is then rapidly captured by a nucleophile. egrassbcollege.ac.in

For example, the addition of a hydrogen halide (H-X) proceeds by protonation of the double bond to form the more stable tertiary benzylic carbocation. This intermediate is then attacked by the halide nucleophile (X⁻) to give the final addition product. Similarly, reactions like epoxidation create a strained three-membered ring (an epoxide) which is highly susceptible to subsequent ring-opening by a nucleophile under either acidic or basic conditions. bhu.ac.in

Nucleophilic substitution reactions can occur at the allylic position under certain conditions, for instance, via free-radical mechanisms, but addition to the double bond is the more characteristic pathway. egrassbcollege.ac.in

Table 3: Examples of Addition Reactions on the Cyclohexylidene Unit

| Reaction | Reagents | Key Intermediate | Final Product |

|---|---|---|---|

| Hydrohalogenation | HBr | Tertiary benzylic carbocation | 1-(1-bromocyclohexyl)methylbenzene |

| Acid-Catalyzed Hydration | H₂O, H₂SO₄ (cat.) | Tertiary benzylic carbocation | 1-(phenylmethyl)cyclohexan-1-ol |

| Epoxidation | m-CPBA | Epoxide | 2-benzyl-1-oxaspiro[2.5]octane |

| Epoxide Ring-Opening (Acidic) | Epoxide, H₃O⁺ | Protonated epoxide, Carbocation | 1-(phenylmethyl)cyclohexane-1,2-diol |

| Bromination | Br₂, CCl₄ | Cyclic bromonium ion | 1,2-dibromo-1-(phenylmethyl)cyclohexane |

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. byjus.comsolubilityofthings.com Such reactions are often initiated by the formation of a reactive intermediate, such as a carbocation. msu.edu In the case of this compound, acid-catalyzed conditions can facilitate rearrangements.

Protonation of the exocyclic double bond by a strong acid generates a tertiary benzylic carbocation. While this carbocation is relatively stable, it can undergo skeletal rearrangements, particularly if a more stable structure can be formed or if driven by the relief of ring strain. Potential rearrangement pathways include:

Wagner-Meerwein shifts: A 1,2-hydride or 1,2-alkyl shift within the cyclohexane (B81311) ring could occur, leading to a different carbocationic structure. slideshare.net

Ring expansion: The carbocation could trigger a rearrangement of the six-membered ring to a more stable seven-membered ring. For instance, migration of one of the C-C bonds of the cyclohexane ring to the carbocation center would result in a spirocyclic intermediate that could resolve to a cycloheptyl-based structure.

Phenyl migration: A 1,2-shift of the phenyl group could also occur under forcing conditions, leading to a different substitution pattern.

The specific pathway taken depends on the reaction conditions (temperature, acid strength) and the substitution pattern of the starting material. These rearrangements are a testament to the dynamic nature of molecular structures under reactive conditions. solubilityofthings.com

Nucleophilic Addition and Substitution Reactions on the Cyclohexylidene Unit

Catalytic Reaction Mechanisms Applied to this compound

The reactivity of this compound can be theoretically explored within the frameworks of prominent catalytic systems. The exocyclic double bond and the allylic protons, as well as the aromatic ring, offer potential sites for functionalization.

Transition Metal Catalysis in Cross-Coupling Reactions

Transition metal catalysis, a cornerstone of modern organic synthesis, provides powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. chemistrydocs.com Reactions such as the Heck, Suzuki-Miyaura, and Negishi couplings are driven by the catalytic cycle of a transition metal, most commonly palladium or nickel. chemistrydocs.com These cycles typically involve oxidative addition, transmetalation (in the case of Suzuki-Miyaura and Negishi), migratory insertion, and reductive elimination steps.

For this compound to participate in a cross-coupling reaction, it would typically require prior functionalization to introduce a leaving group (e.g., a halide or triflate) on the phenyl ring or at the vinylic position. Alternatively, derivatization into an organometallic reagent would be necessary for it to act as the nucleophilic partner.

A hypothetical Heck-type reaction could involve the palladium-catalyzed coupling of an aryl halide with the exocyclic double bond of this compound. The mechanism would likely proceed through the standard catalytic cycle, initiated by the oxidative addition of the aryl halide to a low-valent palladium catalyst.

Table 1: Hypothetical Parameters for a Heck-Type Reaction with this compound

| Parameter | Description |

| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, or other Pd(0) sources |

| Ligand | Phosphine ligands (e.g., PPh₃, P(o-tol)₃) or N-heterocyclic carbenes (NHCs) |

| Base | Inorganic bases (e.g., K₂CO₃, Cs₂CO₃) or organic bases (e.g., Et₃N) |

| Solvent | Polar aprotic solvents such as DMF, DMAc, or acetonitrile |

| Aryl Halide | Aryl iodides, bromides, or triflates |

This table represents a theoretical set of conditions based on general knowledge of the Heck reaction, as specific data for this compound is not available.

Organocatalysis in Stereoselective this compound Synthesis

Organocatalysis has emerged as a powerful strategy for the synthesis of chiral molecules, avoiding the use of metal catalysts. This field relies on small organic molecules to catalyze reactions, often with high stereoselectivity. Key activation modes include enamine and iminium ion catalysis, as well as hydrogen bonding catalysis.

The stereoselective synthesis of functionalized this compound derivatives could potentially be achieved through various organocatalytic transformations. For instance, an asymmetric Michael addition to a derivative of this compound containing an α,β-unsaturated carbonyl moiety would be a plausible approach. In such a reaction, a chiral amine catalyst would react with the carbonyl compound to form a chiral enamine intermediate, which would then attack the Michael acceptor stereoselectively.

Table 2: Postulated Organocatalysts for Stereoselective Reactions of this compound Derivatives

| Catalyst Type | Example Catalyst | Potential Reaction | Activation Mode |

| Chiral Secondary Amine | Proline and its derivatives | Michael Addition, Aldol Reaction | Enamine/Iminium Ion Catalysis |

| Chiral Phosphoric Acid | BINOL-derived phosphoric acids | Friedel-Crafts Alkylation | Brønsted Acid Catalysis |

| Chiral Thiourea | Takemoto's catalyst | Michael Addition | Hydrogen Bonding Activation |

This table is a conceptual outline of how organocatalysis could be applied to derivatives of this compound, based on established principles.

Detailed mechanistic studies, supported by computational and experimental evidence, would be necessary to validate these hypothetical applications and to fully understand the specific reaction pathways, transition states, and stereochemical outcomes for reactions involving this compound. The absence of such studies in the current body of scientific literature underscores a potential area for future research.

Computational Chemistry Approaches to Cyclohexylidenemethylbenzene Systems

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical methods, which solve approximations to the Schrödinger equation, are fundamental to understanding the electronic behavior of molecules. chemrxiv.org For cyclohexylidenemethylbenzene, these studies reveal how the interplay between the phenyl ring and the cyclohexyl group influences the molecule's stability and reaction pathways.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost, making it suitable for studying the energetics of organic reactions. wikipedia.orgmdpi.com DFT calculations can be used to map the potential energy surface for reactions involving this compound, such as additions to the exocyclic double bond. By calculating the energies of reactants, transition states, and products, chemists can predict reaction barriers (activation energies) and reaction enthalpies. chemrxiv.orgosti.gov

For instance, the hydrogenation of the C=C double bond is a common reaction. DFT can model the approach of a dihydrogen molecule and the influence of a catalyst. The calculations would provide the energy profile for the stepwise or concerted addition of hydrogen atoms, identifying the highest energy point as the transition state. Different DFT functionals (e.g., B3LYP, M06, ωB97X-D) and basis sets (e.g., 6-31G*, def2-TZVP) can be employed to ensure the accuracy of the predicted energetics. osti.govsioc-journal.cn These studies are crucial for understanding reaction mechanisms and optimizing reaction conditions. aps.org

Table 1: Hypothetical DFT-Calculated Energetics for the Hydrogenation of this compound

This table illustrates the type of data obtained from DFT calculations for a reaction. Values are representative.

| Species | DFT Functional/Basis Set | Electronic Energy (Hartree) | Relative Energy (kcal/mol) |

| This compound + H₂ | B3LYP/6-31G | -544.850 | 0.0 |

| Transition State | B3LYP/6-31G | -544.795 | +34.5 |

| Benzylcyclohexane | B3LYP/6-31G* | -544.895 | -28.2 |

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgpearson.com The energy, symmetry, and spatial distribution of these orbitals are key to predicting how a molecule will react. wikipedia.org

In this compound, the HOMO is expected to be a π-orbital localized primarily on the electron-rich exocyclic double bond and the phenyl ring. This orbital represents the site of nucleophilic character, prone to attack by electrophiles. The LUMO, conversely, is the corresponding π* antibonding orbital, which is the site of electrophilic character, susceptible to attack by nucleophiles.

The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and electronic excitation energy. wuxibiology.com Substituents on either the phenyl or cyclohexyl ring would alter the energies of the HOMO and LUMO, thereby tuning the molecule's reactivity. rsc.org For example, an electron-donating group on the phenyl ring would raise the HOMO energy, making the molecule more reactive toward electrophiles. FMO analysis provides a qualitative, yet powerful, framework for predicting the regioselectivity and stereoselectivity of reactions. wikipedia.orgnih.gov

Table 2: Conceptual Frontier Orbitals of this compound

| Orbital | Primary Location | Implied Reactivity |

| HOMO | Phenyl ring and exocyclic C=C bond | Nucleophilic; reacts with electrophiles |

| LUMO | Exocyclic C=C bond and phenyl ring | Electrophilic; reacts with nucleophiles |

Density Functional Theory (DFT) Applications to Reaction Energetics

Molecular Modeling and Simulation of Conformational Landscapes

This compound possesses significant conformational flexibility, primarily due to the rotation around the single bond connecting the phenyl group to the exocyclic double bond and the ring-flipping of the cyclohexane (B81311) moiety. scribd.combyjus.com Molecular dynamics (MD) simulations and other molecular modeling techniques are employed to explore the potential energy surface and identify stable conformers. rsc.orgebsco.com

MD simulations model the physical movements of atoms and molecules over time by solving Newton's equations of motion. ebsco.comnih.gov By simulating the system at various temperatures, researchers can observe conformational transitions, such as the chair-to-boat interconversion of the cyclohexane ring, and determine the energy barriers between different states. rsc.org These simulations help in understanding how molecular shape influences physical properties and biological interactions. rsc.org The results can reveal the most populated conformations at equilibrium and the pathways for interconversion. libretexts.org For a related compound, 2,6-bis(benzylidene)cyclohexanone, DFT studies have shown that the central cyclohexanone (B45756) ring adopts a 'half chair' conformation rather than a perfect chair. researchgate.net

Theoretical Prediction of Spectroscopic Signatures

Computational methods are widely used to predict spectroscopic data, which serves as a powerful tool for structure verification and interpretation of experimental spectra. nih.gov

For Nuclear Magnetic Resonance (NMR) spectroscopy, chemical shifts can be accurately calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically within a DFT framework. nih.govfaccts.de By calculating the magnetic shielding tensors for each nucleus in a molecule, one can predict the ¹H and ¹³C NMR chemical shifts relative to a standard (e.g., TMS). d-nb.info Comparing these predicted spectra with experimental data provides a robust method for confirming molecular structure and assigning stereochemistry. nih.gov

Similarly, infrared (IR) spectra can be predicted by calculating the vibrational frequencies of the molecule. libretexts.org Harmonic frequency calculations at the DFT level yield the fundamental vibrational modes. These theoretical frequencies are often systematically scaled to correct for anharmonicity and other approximations, resulting in excellent agreement with experimental IR spectra. researchgate.netchemrxiv.org This allows for the assignment of specific absorption bands to the stretching and bending motions of functional groups within this compound.

Table 3: Comparison of Experimental and Hypothetical DFT-Predicted ¹³C NMR Chemical Shifts for this compound

This table illustrates how theoretical predictions are compared against experimental data. Experimental data sourced from SpectraBase. spectrabase.com Theoretical values are representative examples.

| Carbon Atom | Experimental Shift (ppm) spectrabase.com | Predicted Shift (ppm) |

| C (ipso-phenyl) | 138.1 | 137.5 |

| C (ortho-phenyl) | 129.1 | 128.8 |

| C (meta-phenyl) | 128.0 | 127.9 |

| C (para-phenyl) | 126.1 | 126.3 |

| C (cyclohexyl, sp²) | 136.5 | 136.0 |

| C (exocyclic, sp²) | 125.1 | 124.9 |

| C (cyclohexyl, C2/C6) | 31.8 | 31.5 |

| C (cyclohexyl, C3/C5) | 28.6 | 28.4 |

| C (cyclohexyl, C4) | 29.6 | 29.5 |

Application of Machine Learning and AI Algorithms for Retrosynthesis and Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are transforming chemical synthesis by automating the process of designing synthetic routes. engineering.org.cnpreprints.org Retrosynthesis, the process of deconstructing a target molecule into simpler, commercially available starting materials, is a primary application. engineering.org.cnthe-scientist.com

For a target like this compound, an AI retrosynthesis tool would likely propose disconnecting the exocyclic double bond. researchgate.net Template-based models, trained on vast databases of known reactions, would recognize the structural motif and suggest a reaction like the Wittig olefination. rsc.org This would identify benzaldehyde (B42025) and cyclohexanone as the key precursors, which are readily available.

Template-free models, often based on sequence-to-sequence or graph neural network architectures, treat reaction prediction as a translation problem, converting product SMILES strings into reactant SMILES strings without relying on predefined reaction rules. arxiv.orgresearchgate.net These advanced algorithms can discover novel synthetic pathways and predict reaction outcomes, including yields and optimal conditions, thereby accelerating the pace of chemical research and development. researchgate.net

Advanced Spectroscopic Characterization and Mechanistic Probes of Cyclohexylidenemethylbenzene

High-Resolution Nuclear Magnetic Resonance (NMR) for Structural and Stereochemical Determination

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of Cyclohexylidenemethylbenzene. Both ¹H and ¹³C NMR provide critical information regarding the molecular framework and the electronic environment of each nucleus.

In ¹H NMR spectroscopy, the chemical shifts of the protons in this compound are indicative of their specific locations within the molecule. The protons on the phenyl group typically appear in the aromatic region (δ 7.0-8.0 ppm), while the protons on the cyclohexyl ring and the vinylic proton are found in the aliphatic and olefinic regions, respectively. The integration of the signals corresponds to the number of protons in each unique environment, and the splitting patterns (multiplicity) reveal the number of neighboring protons, which is crucial for establishing connectivity.

¹³C NMR spectroscopy provides complementary information by detailing the carbon skeleton. nih.gov The number of distinct signals in the ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. nih.govspectrabase.com For this compound, distinct signals are expected for the carbons of the phenyl ring, the cyclohexyl ring, and the exocyclic double bond. The chemical shifts of these carbons are influenced by their hybridization and the nature of their substituents. For instance, the sp²-hybridized carbons of the phenyl ring and the double bond resonate at lower fields (higher ppm values) compared to the sp³-hybridized carbons of the cyclohexyl ring. chemistryviews.org

Advanced NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), can be employed to further refine the structural assignment. COSY experiments establish proton-proton couplings, identifying which protons are adjacent to one another. HSQC experiments correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of proton signals to their corresponding carbon atoms.

Stereochemical aspects of this compound and its derivatives can also be investigated using NMR. For substituted analogs, the presence of stereoisomers can be identified by the appearance of distinct sets of NMR signals for each isomer. wiley-vch.de The relative stereochemistry can often be determined by analyzing coupling constants and through-space interactions observed in Nuclear Overhauser Effect (NOE) experiments.

Table 1: Representative ¹³C NMR Chemical Shift Data for this compound spectrabase.com

| Carbon Atom | Chemical Shift (ppm) |

| C (ipso-phenyl) | 137.9 |

| C (ortho-phenyl) | 129.2 |

| C (meta-phenyl) | 128.0 |

| C (para-phenyl) | 126.3 |

| C (vinylic, attached to phenyl) | 125.5 |

| C (vinylic, in cyclohexyl ring) | 138.5 |

| C (cyclohexyl, α to double bond) | 31.8 |

| C (cyclohexyl, β to double bond) | 28.9 |

| C (cyclohexyl, γ to double bond) | 26.5 |

Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural features of this compound by analyzing its fragmentation pattern upon ionization. chemguide.co.uk

In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) is observed, which corresponds to the intact molecule that has lost one electron. nih.govchemguide.co.uknumberanalytics.com The mass-to-charge ratio (m/z) of this peak provides the molecular weight of the compound, which for this compound (C₁₃H₁₆) is 172.27 g/mol . nih.gov The presence of the molecular ion peak is crucial for confirming the identity of the compound. shimadzu.com

The fragmentation of the molecular ion provides valuable structural information. chemguide.co.ukwikipedia.org The energetically unstable molecular ion breaks down into smaller, charged fragments and neutral radicals. chemguide.co.uk Only the charged fragments are detected by the mass spectrometer. The pattern of these fragment ions is characteristic of the molecule's structure.

For this compound, common fragmentation pathways include:

Loss of alkyl fragments: Cleavage of bonds within the cyclohexyl ring can lead to the loss of small alkyl radicals (e.g., CH₃, C₂H₅), resulting in fragment ions with corresponding lower m/z values.

Tropylium (B1234903) ion formation: A characteristic fragmentation for compounds containing a benzyl (B1604629) group is the rearrangement to form the stable tropylium ion (C₇H₇⁺) at m/z 91. This is often a very intense peak in the spectrum.

Cleavage of the cyclohexyl ring: The cyclohexyl ring can undergo fragmentation, leading to a series of peaks separated by 14 mass units (corresponding to CH₂ groups). libretexts.org

The relative abundance of each fragment ion is plotted against its m/z value to generate the mass spectrum. The most intense peak in the spectrum is known as the base peak.

Table 2: Expected Key Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Significance |

| 172 | [C₁₃H₁₆]⁺ | Molecular Ion (M⁺) |

| 157 | [C₁₂H₁₃]⁺ | Loss of a methyl radical (CH₃) |

| 143 | [C₁₁H₁₁]⁺ | Loss of an ethyl radical (C₂H₅) |

| 91 | [C₇H₇]⁺ | Tropylium ion |

Vibrational Spectroscopy (IR and Raman) for Functional Group and Bond Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding characteristics within this compound. mpg.de

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. libretexts.org The resulting IR spectrum displays absorption bands at specific frequencies (or wavenumbers) corresponding to these vibrations.

For this compound, the IR spectrum exhibits characteristic absorption bands that confirm the presence of its key structural features: nih.gov

Aromatic C-H stretching: Sharp peaks typically appear just above 3000 cm⁻¹, indicative of the C-H bonds on the phenyl ring. libretexts.org

Aliphatic C-H stretching: Strong absorptions are observed just below 3000 cm⁻¹, corresponding to the C-H bonds of the cyclohexyl ring. libretexts.org

C=C stretching: A peak in the region of 1600-1650 cm⁻¹ is characteristic of the carbon-carbon double bond in the exocyclic methylene (B1212753) group. docbrown.info Aromatic C=C stretching vibrations also appear in the 1450-1600 cm⁻¹ region. libretexts.org

C-H bending: Various bending vibrations for both aromatic and aliphatic C-H bonds are found in the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.

In the Raman spectrum of this compound, the following features are expected:

Aromatic ring breathing mode: A strong, sharp peak around 1000 cm⁻¹ is a characteristic feature of the benzene (B151609) ring.

C=C stretching: The C=C stretching vibration of the exocyclic double bond is also observable in the Raman spectrum, often with a strong intensity.

Symmetric C-H stretching: The symmetric stretching vibrations of the C-H bonds in both the phenyl and cyclohexyl groups will give rise to distinct Raman signals.

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | ~3020-3080 | ~3020-3080 |

| Aliphatic C-H Stretch | ~2850-2960 | ~2850-2960 |

| C=C Stretch (exocyclic) | ~1640-1660 | ~1640-1660 |

| Aromatic C=C Stretch | ~1450-1600 | ~1450-1600 |

| Aromatic Ring Breathing | Weak or inactive | ~1000 |

Advanced X-ray Techniques for Solid-State Structure and Catalytic Interfaces

Advanced X-ray techniques are crucial for determining the precise three-dimensional arrangement of atoms in the solid state and for probing the structure of catalytic interfaces involving this compound.

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of a crystalline compound. If a suitable single crystal of this compound can be grown, this technique can provide precise bond lengths, bond angles, and torsional angles. This data confirms the connectivity established by NMR and reveals the molecule's conformation in the solid state. The packing of the molecules in the crystal lattice can also be determined, providing insights into intermolecular interactions. While specific crystallographic data for this compound is not readily available in the provided search results, the technique is fundamental for the structural analysis of related organic molecules. rsc.orgthinkmagazine.mt

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that can be used to analyze the elemental composition and chemical states of atoms at the surface of a material. In the context of heterogeneous catalysis, XPS can be used to study the interaction of this compound with a catalyst surface. By analyzing the core-level electron binding energies of carbon and any metallic elements in the catalyst, it is possible to gain information about the chemical environment and oxidation states of the atoms at the catalytic interface. This can help to identify the active sites and understand the nature of the adsorbed species during a reaction.

Operando Spectroscopic Methods for Real-Time Reaction Monitoring

Operando spectroscopy involves the application of spectroscopic techniques to a catalytic reaction under actual operating conditions. rsc.orgchimia.ch This allows for the real-time monitoring of the catalyst and reacting species, providing dynamic information about reaction mechanisms, intermediates, and catalyst deactivation. rsc.orgcsic.es

For reactions involving this compound, several operando techniques can be employed:

Operando IR and Raman Spectroscopy: By integrating an IR or Raman probe into a reaction cell, the vibrational spectra of the reactants, products, and any intermediates can be monitored as the reaction progresses. csic.es This can reveal the kinetics of the reaction and help to identify transient species that are not observable by conventional ex-situ analysis. For example, in the catalytic hydrogenation of this compound, operando IR could track the disappearance of the C=C stretching band and the appearance of bands associated with the saturated product, cyclohexylbenzene.

Operando X-ray Absorption Spectroscopy (XAS): XAS, including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), can provide information about the electronic structure and local coordination environment of a catalyst's metal center during the reaction. This is particularly valuable for understanding how the catalyst structure changes under reaction conditions and how these changes influence its activity and selectivity.

Operando Mass Spectrometry: Coupling a mass spectrometer to the outlet of a reactor allows for the continuous analysis of the gas-phase products of a reaction involving this compound. This provides real-time data on conversion and selectivity.

The application of operando spectroscopic methods to the study of reactions involving this compound is essential for developing a fundamental understanding of the catalytic processes and for the rational design of improved catalysts. rsc.org

Applications of Cyclohexylidenemethylbenzene in Organic Synthesis and Materials Science

Cyclohexylidenemethylbenzene as a Versatile Synthetic Building Block

This compound serves as a versatile building block in organic synthesis, providing a unique scaffold for the construction of more complex molecules. guidechem.comsmolecule.com Its structure, which combines both aliphatic (cyclohexylidene) and aromatic (benzene) features, allows for a range of chemical modifications. smolecule.com This versatility makes it a valuable precursor in the production of various chemicals, including pharmaceuticals and fragrances. guidechem.com

The reactivity of the molecule can be targeted at several positions. The benzene (B151609) ring can undergo electrophilic aromatic substitution reactions, while the exocyclic double bond is susceptible to addition reactions. This dual reactivity allows chemists to introduce a variety of functional groups, leading to a diverse array of derivatives. For instance, related structures like [Chloro(cyclohexylidene)methyl]benzene can participate in palladium-catalyzed cross-coupling reactions to form biaryl compounds, which are significant motifs in many organic molecules. smolecule.com The cyclohexylidene group itself imparts a degree of rigidity and steric bulk, which can influence the reactivity and properties of the resulting compounds. smolecule.com This structural versatility is a key reason for its continued investigation in organic chemistry. guidechem.com

Polymerization of this compound and its Derivatives

The presence of a polymerizable double bond in this compound makes it and its derivatives interesting monomers for materials science. smolecule.com The incorporation of the bulky, non-polar cyclohexylidene moiety into a polymer backbone can significantly alter the physical and chemical properties of the resulting material.

Radical polymerization is a common method for converting vinyl monomers—molecules containing a carbon-carbon double bond, such as this compound—into long polymer chains. libretexts.org The process is typically divided into three main stages: initiation, propagation, and termination. uc.edu

Initiation: The process begins with an initiator, a molecule that decomposes under heat or light to form free radicals. uc.edutcichemicals.com Common thermal initiators include benzoyl peroxide and 2,2'-azobis(isobutyronitrile) (AIBN). tcichemicals.com This initial radical then adds across the double bond of a monomer molecule, creating a new, larger radical. libretexts.org

Propagation: The newly formed monomer radical attacks another monomer molecule, adding it to the chain and regenerating the radical site at the end of the growing chain. libretexts.org This step repeats, rapidly increasing the length of the polymer. In the case of this compound, each addition would incorporate a cyclohexylidene-methyl-phenyl unit into the polymer backbone.

Termination: The growth of a polymer chain ceases when two radicals react with each other, either by combination or disproportionation, or through a chain transfer reaction with a solvent or chain transfer agent. uc.edu

The study of these pathways is essential for controlling the molecular weight, architecture, and properties of the final polymer. specificpolymers.com Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offer enhanced control over the polymerization process, allowing for the synthesis of well-defined polymers with low polydispersity. specificpolymers.com

Table 1: Key Stages of Radical Polymerization

| Stage | Description |

|---|---|

| Initiation | An initiator molecule forms a free radical, which then reacts with a monomer to begin the polymer chain. libretexts.orguc.edu |

| Propagation | The polymer chain grows by the sequential addition of monomer units. libretexts.org |

| Termination | The reaction is concluded by the destruction of the radical active site, often by the combination of two growing chains. uc.edu |

The incorporation of the cyclohexylidene group into polymer backbones is a known strategy for modifying polymer properties. This moiety is valued for introducing a bulky, kinked structure that can disrupt chain packing, often leading to enhanced solubility and altered thermal properties. tandfonline.com

For example, novel aromatic polyimides containing cyclohexylidene moieties have been synthesized. These polymers were created through the one-step polymerization of diamine monomers containing the cyclohexylidene group with various aromatic dianhydrides. tandfonline.com The resulting polyimides demonstrated excellent thermal stabilities and, notably, were readily soluble in common organic solvents like tetrahydrofuran (B95107) and chloroform. tandfonline.com Their glass transition temperatures were in the range of 261–348°C. tandfonline.com

In a different class of polymers, a monomer bearing a cyclohexylidene group was used in the reversible polycondensation to afford a poly(ether sulfone) (PES). rsc.org This demonstrates the utility of the cyclohexylidene unit in creating various high-performance polymers. The synthesis of such polymers highlights the successful incorporation of this specific structural unit to achieve desired material characteristics. tandfonline.comrsc.org

Table 2: Examples of Polymers Synthesized with Cyclohexylidene Moieties

| Polymer Type | Monomer Component | Key Properties | Reference |

|---|---|---|---|

| Aromatic Polyimides | Diamines with cyclohexylidene moieties | Excellent thermal stability, good solubility in organic solvents, high glass transition temperatures (261–348°C). | tandfonline.com |

| Poly(ether sulfone) (PES) | Bisphenol derivative with a cyclohexylidene group | Formation of high-molecular-weight polymer with specific end-groups (F/F ends). | rsc.org |

Investigation of Radical Polymerization Pathways

Precursor Role in the Development of Specialty Organic Chemicals

This compound functions as an important precursor in the manufacturing of a variety of specialty chemicals. guidechem.com Specialty chemicals are distinguished from commodity chemicals by their function-oriented properties, and they are often produced in lower volumes for specific applications. The unique structure of this compound makes it a valuable starting material for creating molecules with targeted functionalities for industries such as pharmaceuticals and fragrances. guidechem.comvaltris.com

Organic synthesis is the core discipline that enables the transformation of basic precursors into high-value specialty products. rice.edu By leveraging the reactivity of both the aromatic ring and the exocyclic double bond, chemists can build upon the this compound framework to access a wide range of complex chemical structures. guidechem.comsmolecule.com This adaptability is crucial for the fine chemicals industry, which relies on versatile intermediates to produce a diverse portfolio of products.

Emerging Applications in Advanced Functional Materials

The structural characteristics of this compound and its derivatives are being explored for their potential in advanced functional materials. guidechem.comsmolecule.com These are materials designed to possess specific, often novel, properties for use in high-tech applications. cardiff.ac.uk

One notable emerging application is in the field of photosensitive resins. A patent has listed "(Cyclohexylidene)methyl]benzene" as a component within a photosensitive resin composition, which can be used to produce heat-resistant films for applications such as display devices. google.com Photosensitive resins are materials that change their physical or chemical properties upon exposure to light, forming the basis for technologies like photoresists used in microelectronics manufacturing. tcichemicals.com

Furthermore, the ability of related compounds to participate in cross-linking reactions suggests potential uses in polymer chemistry to create robust network structures. smolecule.com The development of such advanced materials is a direct result of progress in organic synthesis, which provides the tools to build complex molecules designed for specific functions. beilstein-journals.orgmdpi.com As research continues, the unique combination of aliphatic and aromatic properties in the this compound scaffold may lead to its incorporation into a wider range of functional materials. guidechem.com

Future Directions and Emerging Research Avenues in Cyclohexylidenemethylbenzene Chemistry

Integration of Sustainable and Green Chemistry Principles in Synthesis

The chemical industry's shift towards sustainability is reshaping the landscape of organic synthesis. cnr.itscientificupdate.com The production of cyclohexylidenemethylbenzene, traditionally reliant on stoichiometric reagents and volatile organic solvents, is a prime candidate for reinvention under the paradigm of green chemistry. This involves a holistic approach aimed at minimizing environmental impact by improving resource efficiency, preventing pollution, and reducing waste. rsc.orgijnc.irunep.org

Future research will focus on redesigning synthetic pathways to this compound to align with the core principles of green chemistry. acs.org A key area of development is the adoption of catalytic methods over stoichiometric ones, which dramatically improves Atom Economy (AE) . For instance, classic Wittig reactions, while effective, generate a stoichiometric amount of triphenylphosphine (B44618) oxide waste. Novel catalytic routes could significantly reduce this waste stream.

The evaluation of a process's "greenness" is quantified using a variety of metrics. wikipedia.orgacs.org Beyond Atom Economy, metrics like Process Mass Intensity (PMI) —which considers the total mass of all materials (water, solvents, reagents, process aids) used to produce a kilogram of product—provide a more comprehensive assessment of a process's environmental footprint. mdpi.com The Environmental Factor (E-Factor) , another critical metric, specifically quantifies the mass of waste produced per kilogram of product. researchgate.net Applying these metrics allows for the objective comparison of different synthetic routes.

Interactive Table: Green Chemistry Metrics for a Hypothetical Synthesis of this compound

| Metric | Traditional Route (e.g., Wittig) | Ideal Green Catalytic Route | Description |

| Atom Economy | Low (~50%) acs.org | High (>90%) | The measure of the efficiency with which atoms from the reactants are incorporated into the desired product. |

| E-Factor | High (e.g., 10-50) | Low (<1) | The mass ratio of waste to the desired product. A lower value is better. wikipedia.org |

| Process Mass Intensity (PMI) | Very High (e.g., >100) | Low (<10) | The total mass input (raw materials, solvents, etc.) per mass of product. mdpi.com |

| Solvent Use | High (often uses anhydrous, volatile organic solvents) | Minimal (e.g., water, bio-solvents, or solvent-free conditions) | Focuses on reducing the environmental impact of solvents, which constitute a large portion of the mass in a typical reaction. |

| Energy Consumption | Moderate to High (may require heating or cryogenic conditions) | Low (aims for ambient temperature and pressure) | Reducing energy inputs lowers the overall carbon footprint of the process. |

Future synthetic strategies will increasingly employ benign solvents (like water or bio-derived solvents), explore solvent-free reaction conditions, and source starting materials from renewable feedstocks. ijnc.irunep.org Tandem or cascade reactions, where multiple bond-forming events occur in a single pot, will also be crucial in minimizing purification steps and associated waste. ifpenergiesnouvelles.fr

Leveraging Artificial Intelligence for Accelerated Discovery in this compound Chemistry

Interactive Table: Applications of AI/ML in this compound Chemistry

| AI/ML Application | Description | Potential Impact on this compound Research |

| Retrosynthetic Planning | AI algorithms predict synthetic pathways by working backward from the target molecule. researchgate.netmdpi.com | Discovery of novel, more efficient, or greener synthetic routes to the core structure. |

| Reaction Outcome Prediction | Given reactants and conditions, ML models predict the likely products, yields, and side-reactions. pharmafeatures.compreprints.org | Reduces failed experiments by forecasting the success of a proposed reaction before it is attempted in the lab. |

| Reaction Optimization | ML models, often using Bayesian optimization, identify the ideal reaction parameters (temperature, solvent, catalyst) with minimal experiments. preprints.orgpharmafeatures.com | Rapidly maximizes the yield of this compound, saving time and resources. |

| Property Prediction | Deep learning models predict the physicochemical and biological properties of designed analogues based on their structure. helmholtz-munich.de | Enables in-silico screening of virtual libraries of this compound derivatives for desired characteristics. |

| Automated Synthesis | AI-driven robotic platforms design and execute multi-step syntheses autonomously. pharmafeatures.compharmafeatures.com | Enables high-throughput synthesis and testing of a wide range of derivatives for materials science or medicinal chemistry. |

Exploration of Unconventional Reactivity and Novel Catalytic Systems